molecular formula C21H21ClN4O5 B560391 N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid

Cat. No.: B560391
M. Wt: 444.9 g/mol
InChI Key: ODBJGLKPAQMCJA-UHFFFAOYSA-N
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Description

LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. It has shown significant promise in scientific research, particularly in the field of cancer treatment. The compound is known for its high metabolic stability and effectiveness in inhibiting specific cellular pathways .

Mechanism of Action

Target of Action

LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase . The EphB3 receptor is a part of the Ephrin receptor family, which plays a crucial role in various biological processes such as neuronal development and cancer progression .

Mode of Action

LDN-211904 oxalate interacts with the EphB3 receptor, inhibiting its activity. The inhibition of EphB3 by LDN-211904 oxalate is selective and potent, with an IC50 value of 0.079 µM . This interaction results in the suppression of EphB3-induced autophosphorylation of the EphB3 receptor .

Biochemical Pathways

The primary biochemical pathway affected by LDN-211904 oxalate is the EphB3 signaling pathway. By inhibiting the EphB3 receptor, LDN-211904 oxalate disrupts the normal functioning of this pathway . This disruption can lead to downstream effects such as the inhibition of STAT3-activated CSC stemness .

Pharmacokinetics

LDN-211904 oxalate exhibits good metabolic stability in mouse liver microsomes . This stability suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The inhibition of the EphB3 receptor by LDN-211904 oxalate can lead to various molecular and cellular effects. For instance, it has been shown to be effective in inhibiting STAT3-activated CSC stemness and cetuximab resistance in colorectal cancer (CRC) .

Action Environment

The action of LDN-211904 oxalate can be influenced by various environmental factors. For example, the metabolic stability of the compound can be affected by the specific conditions within the liver microsomes . Additionally, the efficacy of LDN-211904 oxalate in inhibiting EphB3 may be influenced by the presence of other molecules in the cellular environment.

Preparation Methods

Chemical Reactions Analysis

LDN-211904 oxalate primarily undergoes substitution reactions due to the presence of reactive groups in its structure. Common reagents used in these reactions include various halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

LDN-211904 oxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

LDN-211904 oxalate is unique due to its high selectivity and potency as an EphB3 inhibitor. Similar compounds include:

LDN-211904 oxalate stands out due to its combination of high selectivity, metabolic stability, and effectiveness in overcoming drug resistance in cancer treatment .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBJGLKPAQMCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Reactant of Route 2
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Reactant of Route 3
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Reactant of Route 5
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Reactant of Route 6
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid

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